Methyl 2-(diethylcarbamoyl)benzoate

Lipophilicity Medicinal Chemistry ADME

Methyl 2-(diethylcarbamoyl)benzoate (CAS 26593-44-2) is an ortho-substituted benzoate ester featuring a diethylcarbamoyl group. It is a synthetic intermediate with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 26593-44-2
Cat. No. B12792327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(diethylcarbamoyl)benzoate
CAS26593-44-2
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=CC=C1C(=O)OC
InChIInChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-8-6-7-9-11(10)13(16)17-3/h6-9H,4-5H2,1-3H3
InChIKeyRLFUJBUIZBIJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(diethylcarbamoyl)benzoate (CAS 26593-44-2): Structural and Physicochemical Profile for Procurement


Methyl 2-(diethylcarbamoyl)benzoate (CAS 26593-44-2) is an ortho-substituted benzoate ester featuring a diethylcarbamoyl group. It is a synthetic intermediate with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol [1]. Computed physicochemical properties include an XLogP3 of 1.8, a topological polar surface area of 46.6 Ų, and 5 rotatable bonds [1]. The compound is typically a colorless to pale yellow liquid or solid, soluble in organic solvents . Its primary utility lies in organic synthesis, particularly as a substrate for directed ortho metalation reactions [2].

Why Methyl 2-(diethylcarbamoyl)benzoate Cannot Be Substituted with Positional Isomers or Ester Analogs


Substituting methyl 2-(diethylcarbamoyl)benzoate with its meta or para isomers or with an ethyl ester analog is not straightforward due to significant differences in lipophilicity, synthetic reactivity, and physical properties. The ortho-substitution pattern introduces unique steric and electronic effects that alter the compound's behavior in key reactions, such as directed ortho metalation, which are not accessible to meta or para isomers [1]. Furthermore, computed XLogP values diverge significantly across positional isomers (ortho: 1.8, meta: 1.1, para: 1.96), directly impacting partition coefficients and potential biological activity [2]. Variations in ester chain length also affect physical properties like boiling point and density, which can influence purification and handling protocols . These quantifiable differences necessitate a compound-specific procurement strategy.

Quantitative Differentiation Guide for Methyl 2-(diethylcarbamoyl)benzoate


Ortho-Substitution Drives a Significant Shift in Lipophilicity (XLogP) Compared to Meta and Para Isomers

The ortho-substituted isomer (target compound) exhibits an XLogP3 value of 1.8, which is 0.7 log units higher than the meta isomer (1.1) and 0.16 log units lower than the para isomer (1.96) [1]. This difference is substantial, as a logP increase of 0.7 corresponds to a roughly 5-fold increase in partition coefficient, which can significantly alter membrane permeability and distribution profiles [1].

Lipophilicity Medicinal Chemistry ADME

Unique Synthetic Utility: Ortho Isomer is a Validated Substrate for Directed Ortho Metalation

Methyl 2-(diethylcarbamoyl)benzoate is explicitly demonstrated as a substrate for directed ortho metalation (DoM), a reaction that enables regiospecific synthesis of complex ortho-substituted aromatics like phthalides and phthalic anhydrides [1]. This methodology is not applicable to the meta or para isomers, which lack the required ortho-directing group geometry [1]. The study provides full experimental details and yields for this transformation, confirming the compound's utility in accessing specific substitution patterns [1].

Organic Synthesis Directed Ortho Metalation Phthalide Synthesis

Ester Group Variation Modulates Physical Properties: Methyl vs. Ethyl Ester

The methyl ester (target compound) has a reported density of approximately 1.091 g/cm³ and a boiling point of 380.3°C at 760 mmHg . In contrast, the ethyl ester analog (CAS 24677-02-9) has a density of 1.073 g/cm³ and a boiling point of 393°C at 760 mmHg . The difference of 0.018 g/cm³ in density and 12.7°C in boiling point reflects the impact of the alkyl chain on intermolecular forces and volatility.

Physical Properties Purification Volatility

Ortho Substitution Impacts Conformational Flexibility and Intramolecular Interactions

While all positional isomers possess 5 rotatable bonds [1][2], the ortho-substitution in methyl 2-(diethylcarbamoyl)benzoate introduces steric hindrance between the ester and diethylcarbamoyl groups, which can restrict rotation around the C-C bond connecting them. This effect is not present in the meta or para isomers, where the substituents are more spatially separated. This restricted rotation can influence the compound's ability to adopt specific binding conformations and may affect its interactions with biological targets or in supramolecular assemblies.

Conformational Analysis Structure-Activity Relationship Molecular Modeling

Validated Application Scenarios for Methyl 2-(diethylcarbamoyl)benzoate Based on Quantitative Evidence


Regiospecific Synthesis of Ortho-Substituted Aromatics via Directed Ortho Metalation

Methyl 2-(diethylcarbamoyl)benzoate is the required starting material for the directed ortho metalation (DoM) approach to synthesize contiguously substituted aromatics, including phthalides and phthalic anhydrides [1]. Meta or para isomers cannot undergo this transformation, making the ortho isomer essential for this synthetic route [1]. This application is directly supported by primary research data detailing experimental procedures and yields [1].

Medicinal Chemistry Lead Optimization Where Ortho-Specific Lipophilicity is Desired

In medicinal chemistry programs, the ortho isomer's XLogP of 1.8 provides a specific lipophilicity profile that differs from the meta (1.1) and para (1.96) isomers [2]. This difference of 0.7 log units compared to the meta isomer is significant for modulating ADME properties, and the ortho isomer should be selected when a lipophilicity increase over the meta isomer is required without reaching the higher value of the para isomer [2].

Synthetic Transformations Requiring a Methyl Ester with Specific Physical Properties

When a methyl ester with a boiling point of 380.3°C and density of 1.091 g/cm³ is needed, methyl 2-(diethylcarbamoyl)benzoate is the appropriate choice over the ethyl ester analog, which has a higher boiling point (393°C) and lower density (1.073 g/cm³) . These differences can be critical in process chemistry for optimizing distillation or extraction steps .

Conformational Studies of Ortho-Substituted Benzamides

For research into structure-activity relationships or molecular recognition events where the conformational restriction imposed by ortho substitution is a variable of interest, methyl 2-(diethylcarbamoyl)benzoate serves as a model compound due to its 5 rotatable bonds and the steric hindrance between its ortho substituents [2]. This scenario is particularly relevant for computational chemistry and structural biology applications.

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